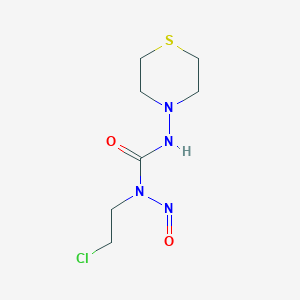
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea, also known as CENU, is a chemical compound that has been used in scientific research for several decades. It is a potent alkylating agent that has been shown to have anti-tumor activity in various cancer cell lines.
作用機序
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a potent alkylating agent that works by covalently binding to DNA. It forms adducts with the nitrogen atoms of the DNA bases, which leads to DNA damage and cell death. The adducts can also interfere with DNA replication and transcription, which further contributes to its anti-tumor activity.
生化学的および生理学的効果
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a programmed cell death mechanism. It can also inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has also been shown to modulate the immune system, which can help to enhance the anti-tumor response.
実験室実験の利点と制限
One of the advantages of using 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. However, 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is also highly toxic and can cause DNA damage in normal cells. This limits its use in vivo and requires careful handling in vitro.
将来の方向性
There are several future directions for research on 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea. One area of interest is the development of new analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in combination with other drugs to enhance its anti-tumor activity. Finally, there is a need for further studies on the mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea to better understand its effects on cancer cells.
合成法
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the reaction of 1-(2-Chloroethyl)-3-(4-thiomorpholino)urea with nitrous acid. The reaction is carried out in an acidic medium, and the product is purified by recrystallization. The yield of the product is typically around 70%.
科学的研究の応用
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been extensively studied for its anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea works by alkylating DNA, which leads to DNA damage and cell death. It has also been shown to inhibit DNA synthesis and repair, which further contributes to its anti-tumor activity.
特性
CAS番号 |
114562-61-7 |
|---|---|
製品名 |
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea |
分子式 |
C7H13ClN4O2S |
分子量 |
252.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChIキー |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
正規SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
その他のCAS番号 |
114562-61-7 |
同義語 |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
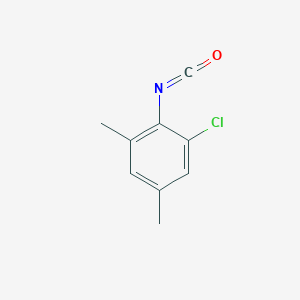
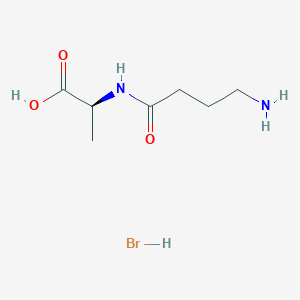
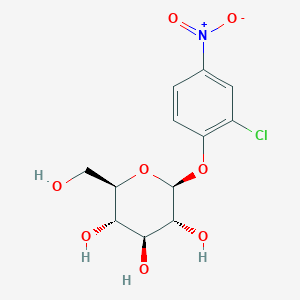
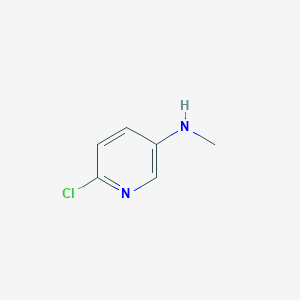
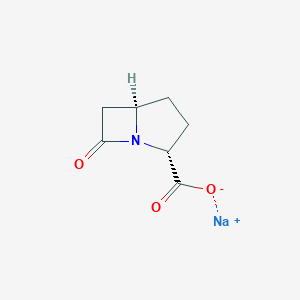
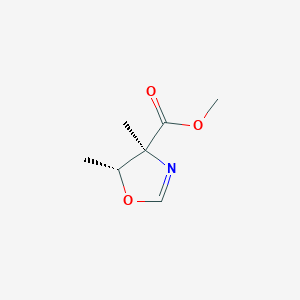
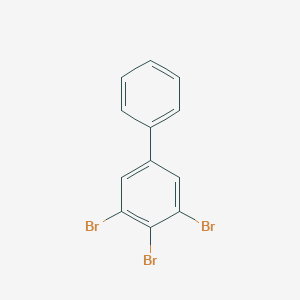
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
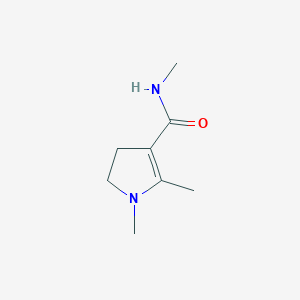
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)